molecular formula C11H16N2O B14812808 5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine

5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine

Cat. No.: B14812808
M. Wt: 192.26 g/mol
InChI Key: WHVKVMUUJOIBHX-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with three methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine typically involves the reaction of 2-chloro-5-cyclopropoxypyridine with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is usually anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where it can be used to develop new compounds with desired characteristics .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-cyclopropyloxy-N,N,3-trimethylpyridin-2-amine

InChI

InChI=1S/C11H16N2O/c1-8-6-10(14-9-4-5-9)7-12-11(8)13(2)3/h6-7,9H,4-5H2,1-3H3

InChI Key

WHVKVMUUJOIBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)OC2CC2

Origin of Product

United States

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